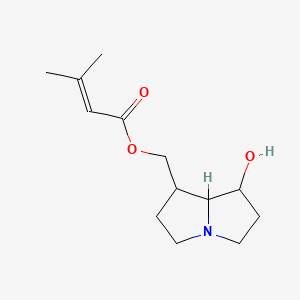
(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate is a complex organic compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their diverse biological activities and are often found in various plants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate typically involves multiple steps, including the formation of the pyrrolizidine core and subsequent functionalization. Common starting materials might include amino acids or other nitrogen-containing compounds. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like flow chemistry, which allows for continuous production and better control over reaction conditions. The use of biocatalysts and green chemistry principles is also becoming more prevalent to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, pyrrolizidine alkaloids are studied for their potential therapeutic effects, including anti-cancer and anti-inflammatory properties. This compound could be investigated for similar activities.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action for (1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1alpha,7alpha,7abeta)-(-)-(Hexahydro-7-hydroxy-1H-pyrrolizin-1-yl)methyl 3-methyl-2-butenoate: Similar in structure but with different functional groups.
Pyrrolizidine Alkaloids: A broader class of compounds with similar core structures but varying side chains.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which may confer unique biological activities and synthetic utility.
Eigenschaften
CAS-Nummer |
51370-97-9 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
(7-hydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl)methyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C13H21NO3/c1-9(2)7-12(16)17-8-10-3-5-14-6-4-11(15)13(10)14/h7,10-11,13,15H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
LBTHKJFPFBXYHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)OCC1CCN2C1C(CC2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


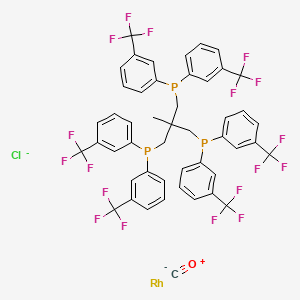
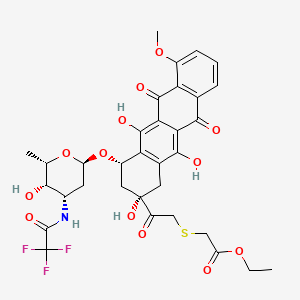

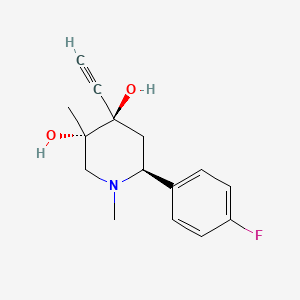
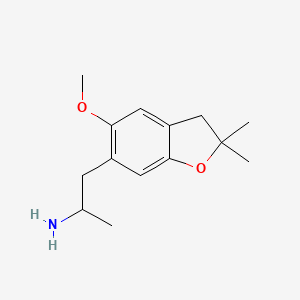
![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
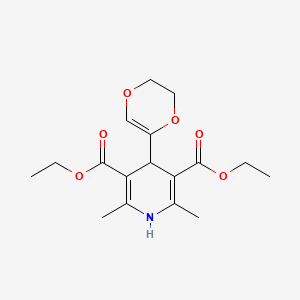
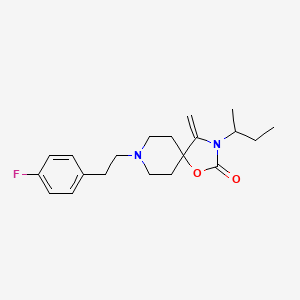
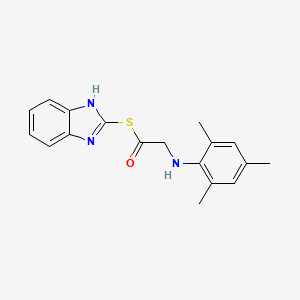
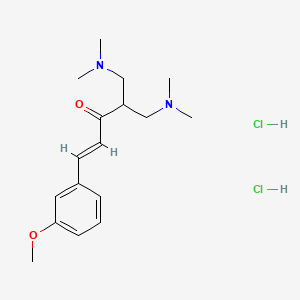

![2-amino-N-[4-amino-3-[3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide;carbonic acid](/img/structure/B12752851.png)


